molecular formula C29H18O8 B6434659 4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid CAS No. 139223-21-5

4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid

Cat. No.: B6434659
CAS No.: 139223-21-5
M. Wt: 494.4 g/mol
InChI Key: IXLCLXDFIPWZOF-UHFFFAOYSA-N
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Description

4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a benzene ring with multiple carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the hydrothermal synthesis, where the compound is formed under high temperature and pressure conditions in the presence of water . This method often involves the use of 1,4-benzene-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable chemical processes. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorenyl group can interact with aromatic systems through π-π stacking interactions, affecting the compound’s overall behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-benzene-dicarboxylic acid
  • 1,2,4,5-benzenetetracarboxylic acid
  • 4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid

Uniqueness

4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid is unique due to its combination of a fluorenyl group with multiple carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals, where its structural features can be leveraged for desired outcomes.

Properties

IUPAC Name

4-[9-(3,4-dicarboxyphenyl)fluoren-9-yl]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18O8/c30-25(31)19-11-9-15(13-21(19)27(34)35)29(16-10-12-20(26(32)33)22(14-16)28(36)37)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCLXDFIPWZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC(=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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